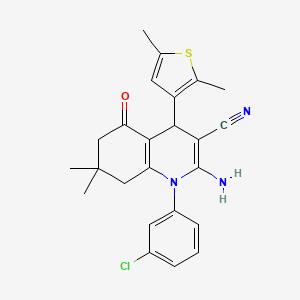![molecular formula C31H46N2O4 B11635977 2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione](/img/structure/B11635977.png)
2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione typically involves multiple steps, including the formation of intermediate compounds
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dimethylamino and propoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound used as an antioxidant.
2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol: Another phenolic compound with similar structural features.
Uniqueness
2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione is unique due to its specific combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research.
Properties
Molecular Formula |
C31H46N2O4 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
2,6-bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione |
InChI |
InChI=1S/C31H46N2O4/c1-7-20-36-28-16-12-24(13-17-28)30(34)26(22-32(3)4)10-9-11-27(23-33(5)6)31(35)25-14-18-29(19-15-25)37-21-8-2/h12-19,26-27H,7-11,20-23H2,1-6H3 |
InChI Key |
OAFRDWCVIBXSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(CCCC(CN(C)C)C(=O)C2=CC=C(C=C2)OCCC)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[(5-{4-[(3-carbamoyl-4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11635898.png)
![2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11635902.png)
![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635913.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11635927.png)
![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B11635935.png)
![N-(3-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11635940.png)

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11635945.png)
![6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11635948.png)
![3,4,5-triethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11635954.png)
![(2E)-2-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11635955.png)
![4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine](/img/structure/B11635965.png)
![2-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11635969.png)
![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635984.png)
